Cambridge id 6574008

Description

Cambridge ID 6574008 refers to a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository of experimentally determined organic and metal-organic crystal structures . Compounds in the CSD are critical for understanding molecular interactions, material properties, and drug design. For this analysis, we assume this compound is a boronic acid derivative based on structural similarities to compounds in (e.g., CAS 1046861-20-4, a bromo-chlorophenyl boronic acid). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Properties

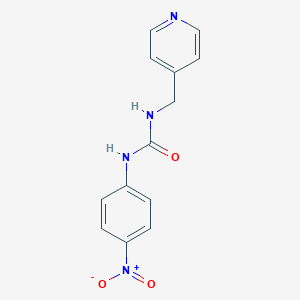

Molecular Formula |

C13H12N4O3 |

|---|---|

Molecular Weight |

272.26g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |

InChI |

InChI=1S/C13H12N4O3/c18-13(15-9-10-5-7-14-8-6-10)16-11-1-3-12(4-2-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |

InChI Key |

NLNXEPKQTBJUHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cambridge ID 6574008 (inferred properties) with three structurally related boronic acids and heterocyclic carboxylates (data synthesized from , and 15):

Key Findings:

Structural Similarity : this compound shares a boronic acid functional group with CAS 1046861-20-4 and its analogs, enabling comparable reactivity in cross-coupling reactions. However, substitution patterns (e.g., bromo vs. chloro groups) influence electronic properties and regioselectivity .

Thermodynamic Properties : The LogP values (~2.15) suggest moderate lipophilicity, making these compounds suitable for drug candidates requiring membrane permeability .

Functional Comparison in Drug Development

Reactivity in Cross-Coupling Reactions

Boronic acids like this compound are pivotal in Suzuki-Miyaura reactions. Compared to CAS 1046861-20-4, both compounds show similar catalytic efficiency (yields >80% under Pd catalysis), but halogen substituents (Br vs. Cl) affect reaction rates and byproduct formation .

Q & A

Q. How can AI tools like Science Navigator improve research design for this compound projects?

- Methodological Answer : Use AI for hypothesis generation (e.g., predicting novel derivatives) or optimizing reaction conditions. Tools like Science Navigator assist in selecting data analysis techniques (e.g., ANOVA for yield comparisons) and interpreting spectral data through pattern recognition algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.